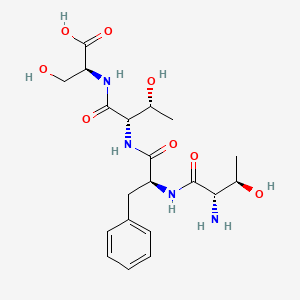
L-Threonyl-L-phenylalanyl-L-threonyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-phenylalanyl-L-threonyl-L-serine is a tetrapeptide composed of the amino acids L-threonine, L-phenylalanine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-phenylalanyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids, L-threonine and L-serine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-phenylalanyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine and serine residues can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the peptide bonds can produce amines.
Scientific Research Applications
L-Threonyl-L-phenylalanyl-L-threonyl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It is used in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-phenylalanyl-L-threonyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-threonyl-L-serine
- L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamic acid-L-leucine
Uniqueness
L-Threonyl-L-phenylalanyl-L-threonyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, phenylalanine, and serine residues allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
61518-65-8 |
|---|---|
Molecular Formula |
C20H30N4O8 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H30N4O8/c1-10(26)15(21)18(29)22-13(8-12-6-4-3-5-7-12)17(28)24-16(11(2)27)19(30)23-14(9-25)20(31)32/h3-7,10-11,13-16,25-27H,8-9,21H2,1-2H3,(H,22,29)(H,23,30)(H,24,28)(H,31,32)/t10-,11-,13+,14+,15+,16+/m1/s1 |
InChI Key |
SHQXBWFVPMCARL-JLXHVGBVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


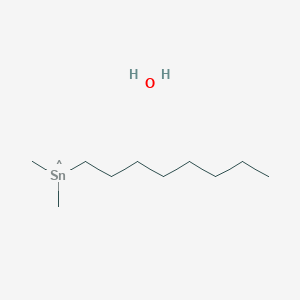
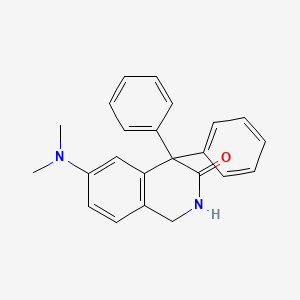
![6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14576417.png)
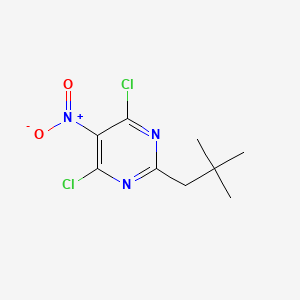
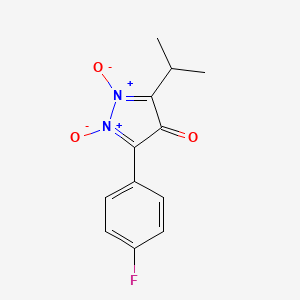
![N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B14576430.png)
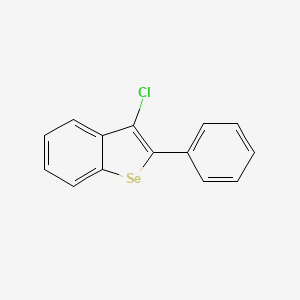
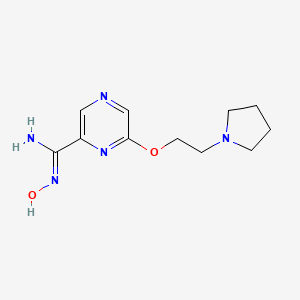
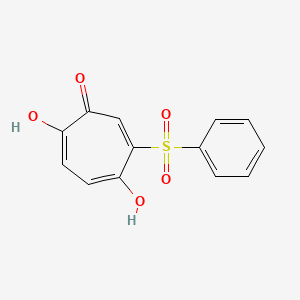
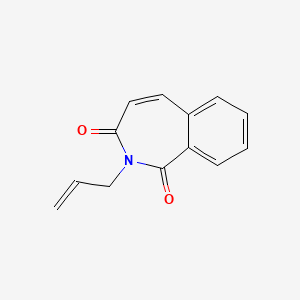
![6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576464.png)

![1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14576470.png)
![N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14576491.png)
